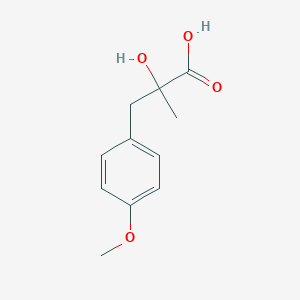

2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid

Description

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C11H14O4/c1-11(14,10(12)13)7-8-3-5-9(15-2)6-4-8/h3-6,14H,7H2,1-2H3,(H,12,13) |

InChI Key |

IYCIDACHHHGXPV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Diazotization of 2-Methyl-L-Phenylalanine Hydrochloride (Asymmetric Synthesis Route)

A prominent and scalable synthetic method involves the diazotization reaction of 2-methyl-L-phenylalanine hydrochloride in a mixed solvent system of 1,4-dioxane and water with dilute sulfuric acid and sodium nitrite. This approach yields (S)-2-hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid while preserving stereochemical integrity.

- Dissolve 2-methyl-L-phenylalanine hydrochloride in 1,4-dioxane and 1M dilute sulfuric acid.

- Add sodium nitrite aqueous solution dropwise under cooling (ice bath), then stir overnight at room temperature.

- Extract the product with ethyl acetate, wash, dry, and concentrate.

- Purify by slurry with petroleum ether and ethyl acetate (3:1 volume ratio).

- Yield: Approximately 85% isolated yield.

- Product: White solid with confirmed stereochemistry.

- Advantages: Avoids toxic cyanide reagents and nitrilase enzymes, no chromatographic purification required, suitable for large-scale production.

- $$ ^1H $$ NMR (400 MHz, CDCl3): Signals consistent with aromatic and hydroxy acid protons.

- LC-MS (ESI): m/z 181.11 [M+H]^+.

This method is notable for its industrial applicability and environmental friendliness due to mild reaction conditions and avoidance of hazardous reagents.

Enzymatic and Epoxide Intermediate Routes (Industrial and Patent Literature)

Some patented processes describe the preparation of glycidic acid methyl esters bearing 4-methoxyphenyl groups, which can be hydrolyzed or transformed into the target hydroxy acid. These methods often employ enzymatic catalysis for stereoselective epoxidation and ring opening.

Key features:

- Use of enzymes to synthesize (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester.

- Subsequent chemical or enzymatic hydrolysis to yield the hydroxy acid.

- Industrially viable due to mild conditions and stereoselectivity.

Though specific details for 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid are limited, these methods provide alternative routes emphasizing stereochemical control and green chemistry principles.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Diazotization of 2-methyl-L-phenylalanine hydrochloride | 1,4-dioxane, H2SO4 (1M), NaNO2, RT, overnight | ~85 | High stereochemical purity, scalable, avoids toxic reagents | Requires L-phenylalanine derivative |

| Bromination + Grignard + Oxidation | Bromine, methylmagnesium bromide, KMnO4/CrO3 | Variable | Straightforward aromatic substitution | Multi-step, hazardous oxidants |

| Enzymatic epoxidation and hydrolysis | Enzymes, methyl ester intermediates | Not specified | Stereoselective, mild conditions | Enzyme cost, process complexity |

Chemical Reactions Analysis

Reactivity: This compound can undergo several reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The primary products depend on the specific reaction conditions.

Scientific Research Applications

Chemistry: Researchers study this compound’s reactivity, stereochemistry, and applications in organic synthesis.

Biology and Medicine: Investigations explore its potential as an anti-inflammatory agent or as a precursor for bioactive molecules.

Industry: Its derivatives may find use in pharmaceuticals, agrochemicals, or materials science.

Mechanism of Action

- The exact mechanism remains an active area of research. its hydroxy group suggests potential interactions with enzymes or receptors.

- Molecular targets and pathways need further exploration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid but differ in substituent groups, stereochemistry, or functional groups, leading to distinct physicochemical and biological properties.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Differences |

|---|---|---|---|---|

| 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid | C10H12O4 | 196.20 | –OH at C2, –OCH3 at phenyl | Lacks the C2 methyl group |

| 2-(4-Methoxyphenyl)-2-methylpropanoic acid | C11H14O3 | 194.23 | –CH3 at C2, –OCH3 at phenyl | Lacks hydroxyl group at C2 |

| Fenofibric acid | C17H15ClO4 | 318.75 | –Cl, benzoylphenoxy group | Chlorine substituent; phenoxy linkage |

| (S)-2-Hydroxy-3-(4-methoxyphenyl)propanoic acid | C10H12O4 | 196.20 | Stereospecific –OH at C2 | Chiral center at C2; enantiomeric form |

| 2-Hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid | C12H16O6 | 256.25 | Three –OCH3 groups on phenyl | Increased methoxy substitution |

Key Functional Differences

Hydroxyl vs. Methyl Substitution: The absence of a hydroxyl group in 2-(4-methoxyphenyl)-2-methylpropanoic acid () reduces polarity, increasing its hydrophobicity (logP ~2.1) compared to the target compound (logP ~1.7) .

Methoxy Position and Aromatic Effects: Fenofibric acid () contains a chlorobenzoyl-phenoxy group, which introduces electron-withdrawing effects, altering metabolic stability and receptor binding compared to the target’s electron-donating methoxy group . The trimethoxy substitution in 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid () enhances steric bulk and may interfere with enzymatic degradation .

Biological Activity

2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid, also known as a derivative of the propanoic acid family, has garnered attention in recent years for its potential biological activities. This compound's structure features a hydroxyl group and a methoxy-substituted phenyl ring, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of 2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid is . Its structural representation is as follows:

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antibacterial, anti-inflammatory, and antioxidant properties.

Antibacterial Activity

Research indicates that 2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid exhibits significant antibacterial effects against several strains of bacteria. The minimum inhibitory concentration (MIC) values demonstrate its potency compared to standard antibacterial drugs.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 6 - 12 |

| Escherichia coli | 8 - 16 |

| Klebsiella pneumonia | 10 - 20 |

| Pseudomonas aeruginosa | 12 - 24 |

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Anti-inflammatory Properties

In addition to its antibacterial activity, this compound has shown potential anti-inflammatory effects. Studies have indicated that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The mechanism of action may involve the modulation of signaling pathways associated with inflammatory responses.

The biological effects of 2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid are thought to arise from its ability to interact with specific molecular targets. This includes:

- Enzyme Inhibition : The compound may inhibit enzymes involved in the inflammatory process.

- Receptor Binding : It can bind to receptors that modulate pain and inflammation.

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted on the efficacy of this compound against multidrug-resistant strains revealed that it significantly reduced bacterial load in vitro and in vivo models. The study highlighted its potential as an alternative treatment option for resistant infections .

- Anti-inflammatory Study : Another investigation focused on the anti-inflammatory properties demonstrated that treatment with this compound resulted in a marked decrease in swelling and pain in animal models of arthritis, suggesting its utility in managing inflammatory conditions .

Q & A

Basic: What are the recommended synthetic routes for 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves alkylation or condensation reactions. For example, bromoacetaldehyde diethyl acetal has been used in alkylation reactions with substituted purines to generate structurally similar phenylpropanoic acid derivatives . Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) critically impact stereochemical outcomes and yield. For instance, low-temperature conditions (0–5°C) in aprotic solvents like THF may favor selective formation of the desired stereoisomer, while higher temperatures risk side reactions such as epimerization .

Basic: How can researchers characterize the stereochemical purity of this compound using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for confirming stereochemistry. The coupling constants of the hydroxyl-bearing chiral center (e.g., for syn diastereomers) and chemical shifts of the methoxy group (~δ 3.8 ppm) provide diagnostic signals . High-resolution mass spectrometry (HRMS) further validates molecular integrity, with a monoisotopic mass of 196.0736 Da . For advanced validation, X-ray crystallography using SHELXL (via SHELX suite) can resolve absolute configuration .

Advanced: What structure-activity relationship (SAR) studies have been conducted on analogous phenylpropanoic acids, and how can these inform optimization?

Studies on related compounds, such as 2-(4-hydroxyphenyl)propanoic acid, reveal that substituents on the phenyl ring (e.g., methoxy vs. ethyl groups) modulate biological activity by altering electronic and steric properties. For example, the 4-methoxy group enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like metabolic receptors, guiding functional group modifications .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity often arise from variations in assay conditions (e.g., cell line specificity, solvent used for dissolution). For instance, conflicting results in oxidative stress studies may stem from differences in probe selection (APF vs. HPF for hydroxyl radical detection) . Methodological standardization, including strict control of ROS detection protocols and validation via LC-MS/MS (as described for HMDB0039427 ), is critical. Meta-analyses of published datasets can identify confounding variables .

Basic: What analytical techniques are recommended for quantifying this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative ion mode is optimal due to the compound’s carboxylic acid group. Predicted fragmentation patterns include m/z 196 → 152 (loss of CO) and 137 (cleavage of the methoxyphenyl group) . For food matrices (e.g., cereals), solid-phase extraction (SPE) with C18 cartridges improves recovery rates before analysis .

Advanced: How can computational modeling predict the compound’s interactions with metabolic enzymes?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron distribution at the hydroxyl and carboxyl groups, predicting sites for enzymatic oxidation or conjugation . Molecular dynamics simulations (e.g., GROMACS) further assess binding stability to cytochrome P450 isoforms, identifying potential metabolic pathways .

Basic: What evidence supports the use of this compound as a dietary biomarker, and how can its validity be confirmed?

The compound has been detected (but not quantified) in cereals and rye via untargeted metabolomics . To validate its biomarker potential, longitudinal studies using stable isotope-labeled analogs (e.g., -methoxy derivatives) in controlled dietary interventions are required. Correlation analyses with intake records and metabolite panels can establish specificity .

Advanced: What strategies are effective for separating enantiomers of this compound, and how is enantiomeric excess (ee) measured?

Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) in HPLC achieve baseline separation of enantiomers . For preparative-scale resolution, enzymatic kinetic resolution using lipases (e.g., Candida antarctica) selectively acylates one enantiomer . Circular dichroism (CD) spectroscopy or chiral NMR shift reagents (e.g., Eu(hfc)) quantify ee .

Advanced: How does the compound’s structure influence its role in oxidative stress pathways?

The hydroxyl group at C2 participates in radical scavenging, as evidenced by its interaction with hydroxyl radicals in APF/HPF assays . Comparative studies with 3-(4-trifluoromethoxyphenyl) analogs show that electron-donating groups (e.g., methoxy) enhance antioxidant capacity by stabilizing phenolic radicals . Electrochemical methods (cyclic voltammetry) can quantify redox potentials to predict activity .

Basic: What are common impurities in synthetic batches, and how are they controlled?

Typical impurities include regioisomers (e.g., 3-hydroxy-2-methyl variants) and unreacted intermediates. Reverse-phase HPLC with UV detection (λ = 254 nm) identifies these contaminants . Process optimization, such as using scavenger resins to trap excess alkylating agents, reduces impurity formation . Regulatory guidelines (e.g., ICH Q3A) set thresholds for permissible levels in pharmaceutical contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.